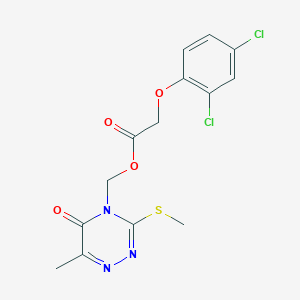

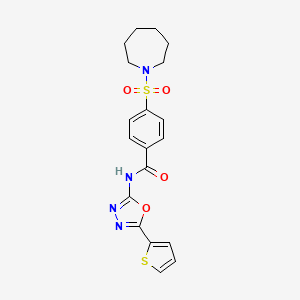

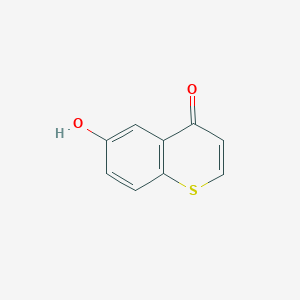

![molecular formula C17H17NO4 B2503984 2-({[2-(4-甲基苯氧基)乙基]氨基}羰基)苯甲酸 CAS No. 423731-45-7](/img/structure/B2503984.png)

2-({[2-(4-甲基苯氧基)乙基]氨基}羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, characterization, and properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions, as seen in the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, which are synthesized through the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . Similarly, 4-amino-2-methoxy-5-ethylthio benzoic acid is synthesized from 4-amino salicylic acid through a series of reactions including methylation, thiocyanation, hydrolysis, and ethylation . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly starting with a 4-methylphenoxyethyl precursor and involving subsequent amination and carboxylation steps.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was determined using X-ray crystallography, spectroscopy, and DFT calculations . The compound exhibited intramolecular and intermolecular interactions, which are crucial for the stability of the crystal structure. These techniques would be applicable to analyze the molecular structure of "2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid" as well.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be inferred from studies such as the carboxylation of m-amino-phenol, which discusses the reaction of carbon dioxide with m-amino-phenol to yield various benzoic acid derivatives . The presence of amino groups in these compounds can lead to the formation of various reaction products, indicating that the compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be diverse. For example, the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester was studied in rats, revealing information about its distribution and bioavailability . The compound's stability, solubility, and interaction with biological systems can be crucial for its potential applications. The synthesis of 2-hydroxy-4-methyl benzoic acid involved optimizing the synthetic conditions and introducing pH gradient separation, which simplifies the synthetic route and affects the purity and yield of the product . These aspects would be relevant for the comprehensive analysis of the physical and chemical properties of "2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid".

科学研究应用

合成与化学性质

合成化学研究经常探索羧酸的反应性和转化,以获得各种衍生物,用于潜在应用。例如,涉及氨基酚的羧化反应的研究强调了在受控条件下生产苯甲酸衍生物的复杂性和特异性 (Stelt, Suurmond, & Nauta, 2010)。类似地,作为抗精神病药物中间体的 4-氨基-2-甲氧基-5-乙硫基苯甲酸的合成证明了苯甲酸衍生物在药物合成中的用途 (Guo-jun, 2010)。这些研究反映了苯甲酸衍生物在合成有机化学中的更广泛意义。

药理学应用

在药理学中,苯甲酸衍生物的研究延伸到了解它们的生物利用度和药代动力学,如对马齿苋衍生物的研究中所见。研究表明,此类化合物如何在生物系统中代谢和分布,从而提供了对其治疗潜力和功效的见解 (Xu 等,2020)。

材料科学与配体化学

苯甲酸衍生物还可以在材料科学和配体化学中找到应用,在那里它们充当复杂材料和配位化合物的合成中的前体或组分。例如,2-(2-乙氧基羰基-3-氧代-3-多氟烷基丙-1-烯氨基)苯甲酸的合成突出了它们作为三齿配体的作用,能够形成金属配合物,这对开发具有特定性质的新材料具有重要意义 (Kudyakova 等,2009)。

属性

IUPAC Name |

2-[2-(4-methylphenoxy)ethylcarbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSSGQPKPOXDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

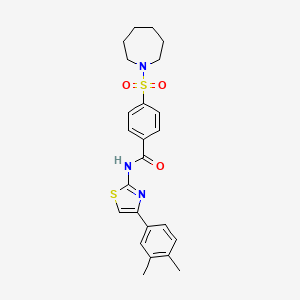

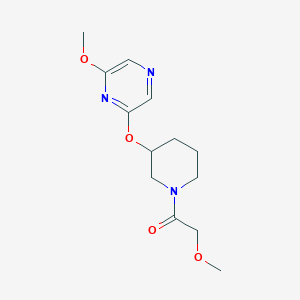

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

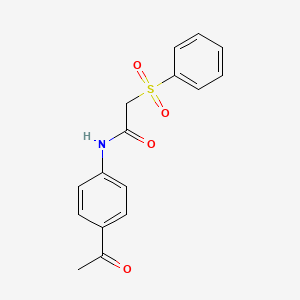

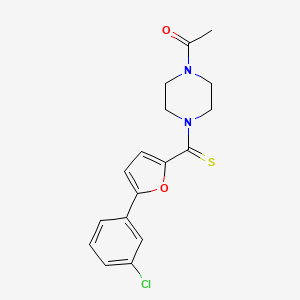

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

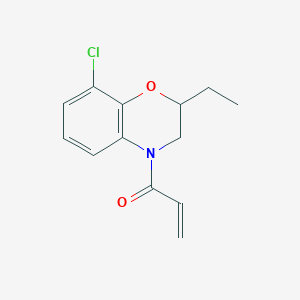

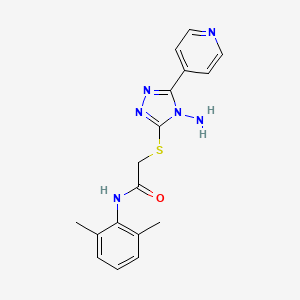

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)